molecular formula C23H25N3O2 B7707504 N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide

Cat. No.: B7707504
M. Wt: 375.5 g/mol
InChI Key: ZRHOKYGHZTWMFA-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide, also known as CMI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMI is a member of the quinoline family and is structurally similar to other quinoline derivatives that have been used in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide is not fully understood. However, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. PLA2 is an enzyme that is involved in the production of arachidonic acid, which is a precursor to prostaglandins. By inhibiting the activity of these enzymes, this compound reduces inflammation and may have anti-cancer properties.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. This compound has also been shown to have antioxidant properties and may be protective against oxidative stress. This compound has been shown to have a low toxicity profile, which makes it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide is its low toxicity profile, which makes it a promising candidate for further study. This compound has also been shown to have a number of potential therapeutic applications, which makes it a versatile compound for use in lab experiments. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain lab experiments.

Future Directions

There are a number of future directions for the study of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide. One potential direction is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of this compound in the treatment of cancer. This compound may also be studied further for its potential use in the treatment of bacterial infections. Additionally, further optimization of the synthesis method may lead to the development of more efficient and cost-effective methods for producing this compound.

Synthesis Methods

The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide involves the reaction of 2-hydroxy-6-methylquinoline with isonicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with cyclohexylamine to form the final compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.

Properties

IUPAC Name

N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-7-8-21-18(13-16)14-19(22(27)25-21)15-26(20-5-3-2-4-6-20)23(28)17-9-11-24-12-10-17/h7-14,20H,2-6,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHOKYGHZTWMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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